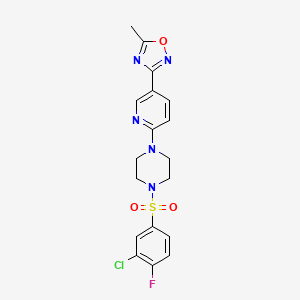

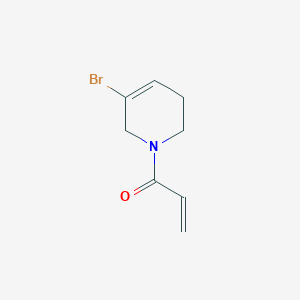

![molecular formula C10H12BrN3 B2919170 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1628264-05-0](/img/structure/B2919170.png)

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

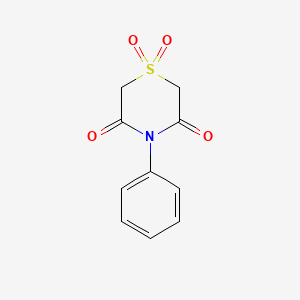

“6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 1628264-05-0 . It has a molecular weight of 254.13 . This compound is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 .Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine, which is structurally similar to “this compound”, has been shown to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 254.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Chemical Applications

- 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine has been utilized in the synthesis of various compounds through palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions have led to the formation of compounds with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022).

Medicinal Chemistry

- In the field of medicinal chemistry, this compound has been used as a precursor for synthesizing various molecular scaffolds. These scaffolds could be significant in the search for small molecules that can adapt to the three-dimensional binding sites of biological targets, making them useful for drug discovery (Schmid et al., 2006).

Novel Compounds Synthesis

- The compound has been instrumental in synthesizing novel imidazo[1,2-a]pyrimidine compounds, which could have varied applications in pharmaceuticals and materials science (Liu, 2013).

Heterocyclic Compounds

- Studies have also explored its use in the synthesis of 3-bromoimidazo[1,2-a]pyridines, which could be further transformed into other chemical structures for diverse applications (Liu et al., 2019).

Antiulcer Agents

- Some research has focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

Anti-inflammatory Activity

- The compound has been a part of research for synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Ionic Liquid Synthesis

- It has also been used in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, a method that simplifies reaction workup and allows for the reuse of the ionic liquid (Shaabani et al., 2006).

Mechanism of Action

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Result of Action

Future Directions

Imidazo[1,2-a]pyridine analogues have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being considered due to their wide range of applications in medicinal chemistry . This suggests that “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds may have potential future applications in drug development.

properties

IUPAC Name |

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFKUZLRWZPVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)Br)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

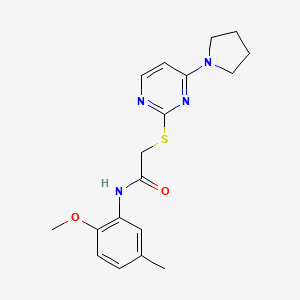

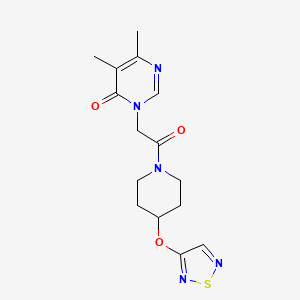

![(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2919089.png)

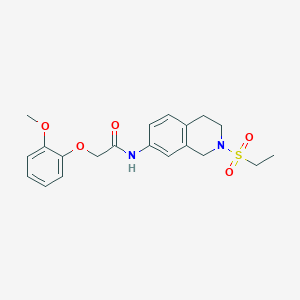

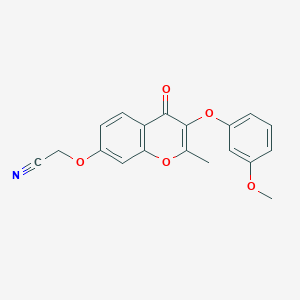

![2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2919090.png)

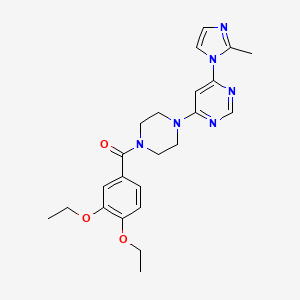

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)

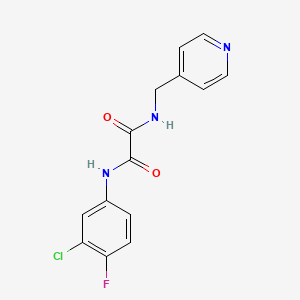

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2919101.png)